![molecular formula C18H21NO B2524449 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline CAS No. 851457-30-2](/img/structure/B2524449.png)

3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

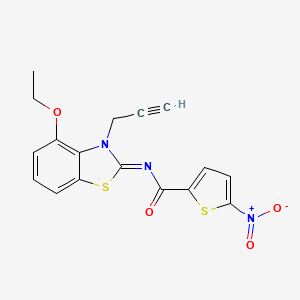

The synthesis of aniline derivatives can involve various starting materials and catalysts. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that N-hydroxymethyl aniline (HMA) is a key intermediate in forming benzoxazine and byproducts . Similarly, the methoxycarbonylation of aniline with dimethyl carbonate (DMC) to produce methyl N-phenyl carbamate (MPC) indicates that aniline can react with DMC under the influence of catalysts like PbO or In2O3/SiO2 . These studies imply that the synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline would likely involve a sequence of reactions where aniline is modified by alkylation and etherification steps.

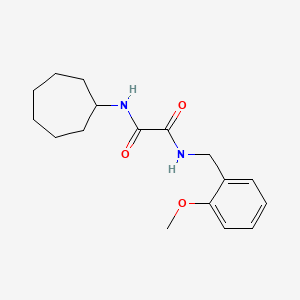

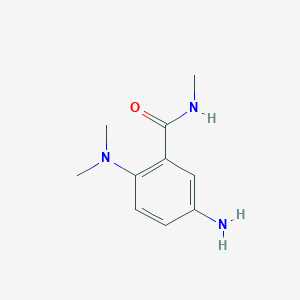

Molecular Structure Analysis

The molecular structure of aniline derivatives can be influenced by substituents on the phenyl ring. For example, the crystal structure of 2'-hydroxy-4"-dimethylaminochalcone shows that the aniline and hydroxyphenyl groups are nearly coplanar, with a small dihedral angle between their phenyl rings . This suggests that in 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline, the presence of dimethyl groups and the prop-2-en-1-yloxy substituent could affect the planarity and overall conformation of the molecule.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions depending on their functional groups. The exclusive formation of N-methylanilines from functionalized anilines with DMC, without any concurrent O-methylation or N-/O-methoxy carbonylation side processes, demonstrates the chemoselectivity of DMC in the presence of NaY faujasite . This indicates that the synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline would require careful selection of reagents and conditions to achieve the desired substitution pattern without unwanted side reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and the nature of their substituents. The thermodynamic analysis of the synthesis of MPC from DMC and aniline provides insights into the reaction heat, Gibbs free energy change, and equilibrium constants . These parameters are crucial for understanding the stability and reactivity of the compound. Additionally, the hydrogen bonding patterns observed in molecules like 3-amino-4-anilino-1H-isochromen-1-one and its methyl(phenyl)amino derivative suggest that similar aniline compounds could exhibit significant intermolecular interactions, affecting their melting points, solubility, and crystalline properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research in the domain of chemical synthesis and structural analysis often explores the mechanistic pathways and potential applications of complex organic compounds. For example, the study of lignin model compounds, which are structurally diverse organic molecules, provides insights into the mechanisms of bond cleavage during acidolysis, a process that might be relevant for understanding the reactivity of similarly complex molecules like "3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline" in various chemical contexts (T. Yokoyama, 2015).

Potential Health and Pharmacological Applications

While direct applications in health and pharmacology for the compound were not identified, research on similar complex molecules often aims to uncover their pharmacological potentials. For instance, investigations into the health benefits of phytochemicals and their mechanisms of action can offer a foundation for exploring how structurally or functionally related compounds might exhibit beneficial health effects or pharmacological activities. Studies on natural chalcones, known for their diverse biological activities, could be analogous in exploring the potential health benefits of complex organic compounds (Jiadai Zhai, Bingxia Sun, Feng Sang, 2022).

Environmental and Safety Considerations

Research on the environmental impact and safety of chemical compounds is crucial for understanding their broader implications. For instance, studies on the occurrence, fate, and toxicology of specific classes of compounds in environmental compartments can provide essential insights into the safe handling and potential environmental risks associated with the use of complex organic molecules. Such research underscores the importance of comprehensive safety and environmental impact assessments for all chemical compounds, including "3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline" (Xiaoling Xiang, NanNan Liu, Lin Xu, Yaqi Cai, 2021).

Wirkmechanismus

Target of Action

Similar compounds with imidazole and indole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.

Mode of Action

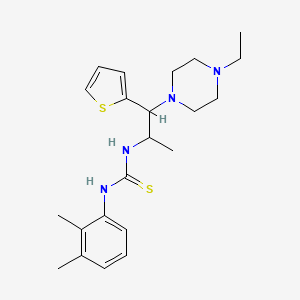

Compounds with similar structures have been shown to interact with their targets via electrophilic substitution , which could potentially be a mechanism for this compound as well.

Biochemical Pathways

Similar compounds have been shown to have diverse biological activities, affecting a wide range of pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Similar compounds have been shown to react via an sn1 pathway, which is influenced by the surrounding environment .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-10-9-14(2)15(3)12-17/h4-10,12,19H,1,11,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOCTCWBOBPITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CC=C2OCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)